6-Methoxy-5-quinolinecarbonitrile
Description
6-Methoxy-5-quinolinecarbonitrile is a quinoline derivative characterized by a methoxy group (-OCH₃) at position 6 and a cyano group (-CN) at position 5 on the quinoline ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
87299-97-6 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-methoxyquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-5-4-10-8(9(11)7-12)3-2-6-13-10/h2-6H,1H3 |
InChI Key |
RVHKXKZYVWPOHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of 6-Methoxy-5-quinolinecarbonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-5-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: 6-Methoxy-5-quinolineamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-5-quinolinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research has shown its potential in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between 6-Methoxy-5-quinolinecarbonitrile and related compounds:
Research Findings and Trends
- Pharmaceutical Relevance: Quinoline derivatives are explored as kinase inhibitors or antimicrobial agents. The -CN group in 6-Methoxy-5-quinolinecarbonitrile could enhance binding affinity to target proteins compared to non-cyano analogs .
- Agrochemical Applications: Methoxy and cyano substituents improve photostability and bioavailability in pesticides, as seen in analogs like 6-Chloro-5-methoxy-3-pyridinecarbonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
